molecular formula C14H10Cl2O3 B1335356 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid CAS No. 62176-32-3

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid

Cat. No.: B1335356
CAS No.: 62176-32-3
M. Wt: 297.1 g/mol
InChI Key: IDNZPYQKMSEJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Applications in Chemistry

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid serves as a crucial intermediate in organic synthesis. Its applications include:

  • Building Block for Complex Molecules : It is utilized in the synthesis of more complex organic compounds, aiding in the development of pharmaceuticals and agrochemicals.
  • Catalysis : The compound can facilitate catalytic reactions, enhancing the efficiency of chemical processes.

Reaction Mechanisms

The compound can undergo various chemical reactions, including:

  • Nucleophilic Substitution : The presence of chlorine atoms allows for substitution reactions, where nucleophiles can replace chlorine atoms.
  • Esterification : The carboxylic acid group can react with alcohols to form esters, broadening its utility in synthetic chemistry.

Biological Research Applications

In biological contexts, this compound is investigated for its potential therapeutic applications:

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, including bacteria and fungi.

Anti-inflammatory Effects

Research indicates that it may inhibit cyclooxygenase enzymes involved in inflammatory responses, potentially reducing the production of pro-inflammatory mediators.

Analgesic Properties

Similar compounds have shown analgesic effects, suggesting that this compound might modulate pain perception through its biochemical interactions.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential. Key parameters include:

ParameterValue
Maximum Plasma Concentration (Cmax)0.57 ± 0.02 μg/mL
Time to Maximum Concentration (Tmax)28.9 ± 1.1 min
Total Systemic Exposure (AUC)66.3 ± 1.0 μg·min/mL
Elimination Half-life (T1/2)39.4 ± 3.9 min

These parameters indicate moderate absorption with sustained activity over time, making it a candidate for further pharmacological exploration.

Industrial Applications

In industry, this compound finds applications in:

  • Material Science : It is utilized in developing new materials with specific properties tailored for various applications.
  • Agrochemicals : The compound is explored for synthesizing agrochemical products, contributing to agricultural advancements.

In Vivo Studies

Studies assessing the anti-inflammatory effects of similar compounds have shown significant reductions in inflammatory markers in animal models, indicating potential therapeutic benefits with minimal toxicity at therapeutic doses.

Protein Interaction Studies

Research has demonstrated that compounds structurally related to this compound effectively bind to proteins involved in metabolic pathways, influencing their activity and leading to novel therapeutic applications.

Comparative Analyses

Comparative studies with other benzyloxy derivatives reveal that additional halogen groups can enhance biological activity through increased lipophilicity and improved binding affinity to target biomolecules.

Mechanism of Action

The mechanism of action of 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison:

Biological Activity

5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid is a compound of significant interest in biochemical and pharmacological research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C14H10Cl2O3
  • Molecular Weight : 297.14 g/mol
  • CAS Number : 52803-76-6

The compound features a chloro group and a benzyloxy moiety, which may influence its reactivity and interactions with biological targets.

This compound exhibits various mechanisms of action that contribute to its biological effects:

  • Enzyme Interaction : The compound can interact with enzymes, potentially inhibiting or activating their functions by binding to active sites or allosteric sites. This interaction may alter enzyme conformation and activity.
  • Cell Signaling Modulation : It has been shown to influence cellular signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to changes in cell function and responses.

Biological Activities

The biological activities of this compound include:

  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting that this compound may also possess such properties. Preliminary studies indicate potential efficacy against bacteria and fungi.
  • Anti-inflammatory Effects : The compound's structure suggests it may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. This inhibition could lead to reduced production of pro-inflammatory mediators .
  • Analgesic Activity : Research indicates that derivatives of this compound may exhibit analgesic properties through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs), potentially reducing pain perception by modulating nociceptive pathways .

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound:

ParameterValue
Maximum Plasma Concentration (CmaxC_{max})0.57 ± 0.02 μg/mL
Time to Maximum Concentration (TmaxT_{max})28.9 ± 1.1 min
Total Systemic Exposure (AUC)66.3 ± 1.0 μg·min/mL
Elimination Half-life (Tel12T_{el}\frac{1}{2})39.4 ± 3.9 min

These parameters indicate a moderate absorption profile with a relatively long elimination half-life, suggesting sustained activity over time .

Case Studies and Research Findings

  • In Vivo Studies : In a study assessing the anti-inflammatory effects of similar compounds, researchers found that administration led to significant reductions in inflammatory markers in animal models. The compounds exhibited a favorable safety profile with minimal toxicity observed at therapeutic doses .
  • Protein Interaction Studies : Research has demonstrated that compounds structurally related to this compound can effectively bind to proteins involved in metabolic pathways, influencing their activity and potentially leading to novel therapeutic applications.
  • Comparative Analyses : Comparative studies with other benzyloxy derivatives have shown that the presence of additional halogen groups can enhance biological activity through increased lipophilicity and improved binding affinity to target biomolecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer:

  • Nucleophilic Substitution : React 5-chlorosalicylic acid with 2-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to facilitate ether bond formation. Monitor reaction progress via TLC .
  • Ester Coupling/Hydrogenation : Use glycine benzyl ester to form an intermediate, followed by catalytic hydrogenation (Pd/C, H₂) to remove protecting groups .
  • Optimization : Adjust solvent polarity (e.g., DMF for high-temperature reactions) and stoichiometric ratios to minimize side products. Purity is confirmed via HPLC with UV detection (λ = 254 nm) .

Q. What purification techniques are recommended for isolating this compound from complex mixtures?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to separate polar impurities. Elute with a gradient of methanol:water (70:30 to 95:5) .
  • Recrystallization : Dissolve the crude product in hot ethanol and cool slowly to isolate crystals. Monitor purity via melting point (mp ~160–165°C, compared to analogs in ).
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane (3:7) as the mobile phase. Collect fractions and analyze via TLC .

Advanced Research Questions

Q. How can the crystal structure of this compound be resolved, and what software tools are critical for refinement?

Methodological Answer:

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K. Index and integrate data with SAINT .
  • Structure Solution : Apply direct methods in SHELXT for phase determination. Refine using SHELXL with anisotropic displacement parameters for non-H atoms .
  • Validation : Check for residual electron density (<0.5 eÅ⁻³) and R-factor convergence (R₁ < 5%). Visualize with ORTEP-3 for thermal ellipsoid representation .

Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) be resolved during structural confirmation?

Methodological Answer:

  • IR Analysis : Identify characteristic peaks: C=O stretch at ~1680 cm⁻¹, O-H (carboxylic acid) at ~2500–3300 cm⁻¹, and C-O-C (ether) at ~1250 cm⁻¹ .
  • NMR Reconciliation : Compare experimental ¹H NMR (e.g., aromatic protons at δ 7.2–8.0 ppm) with simulated spectra from ChemDraw or MestReNova. Use 2D-COSY to resolve overlapping signals .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 295.0 (calculated: 295.02) via high-resolution ESI-MS. Fragmentation patterns should align with cleavage at the ether bond .

Q. What strategies are effective for synthesizing bioactive derivatives of this compound?

Methodological Answer:

  • Suzuki Coupling : Introduce aryl/heteroaryl groups at the chloro position using Pd(PPh₃)₄ catalyst and boronic acid derivatives (e.g., 3-chlorophenylboronic acid) in THF/Na₂CO₃ .
  • Amidation : React the carboxylic acid with amines (e.g., benzylamine) using EDC/HOBt coupling in DCM. Monitor conversion via LC-MS .
  • Biological Screening : Test derivatives against bacterial biofilms (e.g., S. aureus) using microbroth dilution assays. Compare IC₅₀ values to parent compound .

Q. How can analytical method validation ensure reproducibility in quantifying this compound?

Methodological Answer:

  • Linearity : Prepare calibration curves (0.1–100 µg/mL) in triplicate. Accept R² > 0.995 .
  • Precision : Calculate intra-day and inter-day RSD (<2%) using HPLC with a C18 column (flow rate: 1 mL/min) .
  • LOQ/LOD : Determine via signal-to-noise ratios (S/N = 10:1 for LOQ, 3:1 for LOD). Validate with spiked samples .

Properties

IUPAC Name

5-chloro-2-[(2-chlorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDNZPYQKMSEJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404715
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62176-32-3
Record name 5-chloro-2-[(2-chlorobenzyl)oxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.